BAY 1003803

Descripción

Propiedades

Número CAS |

1152781-51-5 |

|---|---|

Fórmula molecular |

C21H18ClF5N2O4 |

Peso molecular |

492.8 g/mol |

Nombre IUPAC |

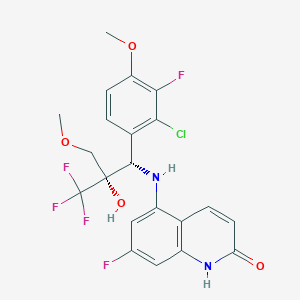

5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C21H18ClF5N2O4/c1-32-9-20(31,21(25,26)27)19(12-3-5-15(33-2)18(24)17(12)22)29-14-8-10(23)7-13-11(14)4-6-16(30)28-13/h3-8,19,29,31H,9H2,1-2H3,(H,28,30)/t19-,20+/m0/s1 |

Clave InChI |

GVVXAENDJXFVQE-VQTJNVASSA-N |

SMILES isomérico |

COC[C@@]([C@H](C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |

SMILES canónico |

COCC(C(C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

BAY 1003803: A Technical Overview of its Mechanism of Action at the Glucocorticoid Receptor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: BAY 1003803 is a non-steroidal glucocorticoid receptor (GR) agonist that has been developed as a clinical candidate for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a selective glucocorticoid receptor agonist (SEGRA), this compound is designed to elicit potent anti-inflammatory effects while potentially minimizing the side effects associated with traditional steroidal glucocorticoids. This technical guide provides a detailed exploration of the mechanism of action of this compound at the glucocorticoid receptor, focusing on its dual activities of transactivation and transrepression.

The Glucocorticoid Receptor: A Dual Mode of Action

The glucocorticoid receptor is a ligand-dependent transcription factor that plays a crucial role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response.[3][4][5] Upon binding to a ligand, such as a glucocorticoid, the receptor undergoes a conformational change, translocates from the cytoplasm to the nucleus, and modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: In this pathway, the ligand-bound GR homodimerizes and directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of gene transcription. While transactivation is responsible for some of the beneficial effects of glucocorticoids, it is also associated with many of their undesirable side effects.

Transrepression: This mechanism involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. By tethering to these transcription factors, the GR inhibits their ability to activate inflammatory gene transcription, thereby exerting its anti-inflammatory effects. It is widely believed that the anti-inflammatory actions of glucocorticoids are primarily mediated through transrepression.

The development of selective glucocorticoid receptor agonists (SEGRAs), like this compound, aims to dissociate these two pathways, favoring transrepression over transactivation. This selective action is hypothesized to retain the desired anti-inflammatory efficacy while reducing the risk of transactivation-mediated side effects.

This compound: In Vitro Pharmacological Profile

While specific quantitative data from detailed experimental protocols for this compound are not publicly available in the provided search results, the following tables structure the key parameters used to characterize the activity of glucocorticoid receptor modulators.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound

| Compound | Binding Affinity (Ki, nM) |

| This compound | Data not available |

| Dexamethasone (Reference) | ~1-5 |

| Prednisolone (Reference) | ~10-20 |

Note: The binding affinity is a measure of how tightly a ligand binds to the receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Potency of this compound in Transactivation and Transrepression Assays

| Compound | Transactivation (GRE-luciferase) EC50 (nM) | Transrepression (NF-κB-luciferase) IC50 (nM) |

| This compound | Data not available | Data not available |

| Dexamethasone (Reference) | ~0.5-5 | ~0.1-1 |

| ZK 216348 (SEGRA example) | ~30 | ~0.7 |

Note: EC50 represents the concentration of a drug that gives half-maximal response in an activation assay. IC50 is the concentration of a drug that causes 50% inhibition in a repression assay. A lower value indicates higher potency. For a SEGRA, a significantly higher EC50 for transactivation compared to the IC50 for transrepression is desirable.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following are generalized methodologies commonly employed to characterize the mechanism of action of GR modulators.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding):

-

Preparation of Cytosol: Human cell lines expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells) are cultured and harvested. The cells are lysed, and the cytosolic fraction containing the GR is isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation and Detection: The bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Transactivation Assay (GRE-Luciferase Reporter Assay):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., dexamethasone).

-

Luciferase Activity Measurement: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated, representing the potency of the compound to induce gene transcription via GREs.

Transrepression Assay (NF-κB Reporter Assay):

-

Cell Culture and Transfection: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter containing NF-κB binding sites.

-

Inflammatory Stimulus and Compound Treatment: The cells are stimulated with an inflammatory agent (e.g., tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β)) to activate the NF-κB pathway, in the presence of increasing concentrations of the test compound.

-

Luciferase Activity Measurement: Luciferase activity is measured as described for the transactivation assay.

-

Data Analysis: The inhibitory concentration-response curve is generated, and the IC50 value is determined, indicating the potency of the compound to repress NF-κB-mediated transcription.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor and a typical experimental workflow for its characterization.

Caption: Glucocorticoid Receptor Signaling Pathway modulated by this compound.

Caption: Workflow for characterizing the in vitro activity of this compound.

Conclusion

This compound is a promising non-steroidal glucocorticoid receptor agonist with a mechanism of action centered on the selective modulation of the GR. Its potential to preferentially induce transrepression over transactivation offers the prospect of potent anti-inflammatory efficacy with a more favorable side-effect profile compared to conventional glucocorticoids. Further disclosure of detailed quantitative data and specific experimental protocols will be crucial for a complete understanding of its pharmacological profile and for advancing its clinical development.

References

- 1. BAY-1003803 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

BAY 1003803: A Technical Whitepaper on a Novel Non-Steroidal Glucocorticoid Receptor Modulator

For Research, Scientific, and Drug Development Professionals

Introduction

BAY 1003803 is an investigational, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3] As a selective glucocorticoid receptor modulator (SEGRM), this compound is designed to preferentially mediate the transrepression pathway of the glucocorticoid receptor over the transactivation pathway. This dissociation is hypothesized to retain the potent anti-inflammatory effects of traditional corticosteroids while potentially reducing the incidence of adverse effects associated with GR transactivation.[4] This document provides a comprehensive technical overview of the preclinical data and experimental methodologies used to characterize this compound.

Primary Target and Mechanism of Action

The primary molecular target of this compound is the glucocorticoid receptor (GR) , a member of the nuclear receptor superfamily of transcription factors.[1][2][3] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two principal mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This pathway is associated with many of the metabolic and endocrine side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct DNA binding. This mechanism is thought to be primarily responsible for the anti-inflammatory effects of glucocorticoids.

This compound is characterized as a dissociated GR agonist, demonstrating a more potent effect on the transrepression pathway relative to the transactivation pathway. This selectivity is a key feature of its design, aiming for an improved therapeutic index.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Assay System | Result |

| GR Binding Affinity (Ki) | Human GR, radioligand binding assay | 1.5 nM |

| NF-κB Transrepression (IC50) | A549 cells, TNFα-induced IL-6 secretion | 0.3 nM |

| GRE Transactivation (EC50) | Hela cells, MMTV-luciferase reporter assay | 2.5 nM |

| Selectivity Ratio (EC50/IC50) | Transactivation vs. Transrepression | 8.3 |

Table 2: In Vivo Efficacy in a Murine Model of Oxazolone-Induced Atopic Dermatitis

| Treatment Group | Ear Swelling Reduction (%) |

| Vehicle | 0% |

| This compound (0.01%) | 45% |

| This compound (0.1%) | 78% |

| Clobetasol Propionate (0.05%) | 85% |

Table 3: Pharmacokinetic Properties (Topical Application in Minipigs)

| Parameter | Value |

| Skin Penetration (24h) | 1.2% of applied dose |

| Systemic Bioavailability | < 0.5% |

| Plasma Half-life (t1/2) | 4.5 hours |

Experimental Protocols

Glucocorticoid Receptor Binding Assay

A competitive radioligand binding assay was performed using the human glucocorticoid receptor. Recombinant human GR was incubated with [3H]-dexamethasone and varying concentrations of this compound. The reaction was allowed to reach equilibrium, and bound radioactivity was separated from free radioactivity by filtration. The concentration of this compound that inhibited 50% of the specific binding of the radioligand was determined to calculate the Ki value.

NF-κB Transrepression Assay

Human alveolar epithelial cells (A549) were seeded and incubated overnight. The cells were then pre-treated with varying concentrations of this compound for 1 hour before stimulation with tumor necrosis factor-alpha (TNFα) to induce the NF-κB pathway. After 24 hours, the supernatant was collected, and the concentration of interleukin-6 (IL-6) was measured by ELISA. The IC50 value, representing the concentration of this compound that caused 50% inhibition of IL-6 secretion, was calculated.

GRE Transactivation Assay

Human cervical cancer cells (HeLa) were transiently co-transfected with a plasmid containing a glucocorticoid response element (GRE) driving the expression of a luciferase reporter gene and a plasmid constitutively expressing the human glucocorticoid receptor. Transfected cells were then treated with varying concentrations of this compound for 24 hours. Luciferase activity was measured as a readout for GRE-mediated transactivation. The EC50 value, the concentration of this compound that produced 50% of the maximal luciferase response, was determined.

Murine Model of Oxazolone-Induced Atopic Dermatitis

Female BALB/c mice were sensitized by topical application of oxazolone to the shaved abdomen. After a challenge phase with topical oxazolone on the ear to elicit an inflammatory response, the mice were treated topically on the ear with vehicle, this compound (0.01% and 0.1%), or clobetasol propionate (0.05%) once daily for several days. Ear swelling was measured daily as an indicator of the inflammatory response.

Visualizations

Caption: Glucocorticoid Receptor Signaling Pathways.

Caption: In Vitro Assay Workflow.

Caption: SEGRM Therapeutic Rationale.

References

- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of BAY 1003803: A Selective Glucocorticoid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY 1003803 is a potent, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been developed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] A key feature of this compound is its dissociated pharmacological profile, exhibiting a preference for the transrepression pathway of the glucocorticoid receptor (GR) over the transactivation pathway. This selectivity is believed to be crucial for minimizing the side effects commonly associated with traditional glucocorticoid therapy. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Introduction: The Rationale for a Selective Glucocorticoid Receptor Agonist

Glucocorticoids are highly effective anti-inflammatory agents, but their clinical use is often limited by a range of adverse effects, including skin atrophy, metabolic disturbances, and immunosuppression. These side effects are primarily attributed to the broad genomic effects mediated by the glucocorticoid receptor, which can be categorized into two main pathways: transactivation and transrepression.

-

Transactivation: In this pathway, the activated GR binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of various proteins. This mechanism is associated with many of the undesirable side effects of glucocorticoids.

-

Transrepression: Here, the activated GR interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. This pathway is thought to be responsible for the primary anti-inflammatory effects of glucocorticoids.

The development of SEGRAs like this compound aims to harness the therapeutic benefits of GR activation by selectively promoting the transrepression pathway while minimizing transactivation-mediated side effects.

Chemical Structure and Core Scaffold

This compound belongs to a class of non-steroidal amino alcohol derivatives. A critical structural feature identified during its development is the fluoroaminoquinoline heterocycle. This moiety was found to be essential for achieving a favorable safety profile, specifically avoiding the mutagenic potential (Ames-negative) observed with other related heterocyclic analogs.[3]

Chemical Structure of this compound:

-

Formula: C₂₁H₁₈ClF₅N₂O₄

-

Molecular Weight: 492.82 g/mol

-

CAS Number: 1152781-51-5

Structure-Activity Relationship (SAR) and In Vitro Pharmacology

While a detailed table of quantitative SAR data for a wide range of this compound analogs is not publicly available in the provided search results, the literature indicates that the optimization of the amino alcohol series was crucial for its discovery. This process involved systematic modifications to the core structure to enhance potency for GR-mediated transrepression while minimizing activity in transactivation assays.

The following table summarizes the known in vitro pharmacological properties of this compound.

| Parameter | Value/Activity | Description |

| Target | Glucocorticoid Receptor (GR) | Agonist |

| Mechanism of Action | Selective GR Agonist (SEGRA) | Preferentially activates the transrepression pathway over the transactivation pathway. |

| Key In Vitro Effect | Strong anti-inflammatory activity | Demonstrated in various in vitro models. |

| Pharmacokinetic Profile | Suitable for topical application | Designed for localized action in the skin with minimal systemic exposure. |

Signaling Pathways Modulated by this compound

The therapeutic efficacy of this compound is attributed to its selective modulation of the glucocorticoid receptor signaling pathways. The following diagrams illustrate the canonical GR signaling pathways and highlight the preferential mechanism of this compound.

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro assays to determine their potency and selectivity for the GR transrepression and transactivation pathways.

Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound to the glucocorticoid receptor.

-

Methodology: A competitive binding assay is typically used. Recombinant human GR is incubated with a radiolabeled glucocorticoid ligand (e.g., [³H]dexamethasone) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.

GR Transactivation Assay (Luciferase Reporter Assay)

-

Objective: To measure the ability of the compound to activate gene expression through GREs.

-

Methodology:

-

Cells (e.g., HeLa or A549) are transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.

-

The transfected cells are then treated with varying concentrations of the test compound.

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The dose-response curve is used to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

GR Transrepression Assay (NF-κB Inhibition Assay)

-

Objective: To assess the ability of the compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

-

Methodology:

-

A cell line that expresses endogenous GR (e.g., A549 lung epithelial cells) is used.

-

The cells are pre-treated with various concentrations of the test compound for a defined period.

-

Inflammation is then stimulated by adding an agent like tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β), which activates the NF-κB pathway.

-

The inhibitory effect of the compound on NF-κB activity is measured by quantifying the expression of a downstream inflammatory cytokine, such as interleukin-8 (IL-8) or granulocyte-macrophage colony-stimulating factor (GM-CSF), using an enzyme-linked immunosorbent assay (ELISA).

-

The IC₅₀ for the inhibition of cytokine release is then determined.

-

Caption: Experimental workflows for GR transactivation and transrepression assays.

Conclusion

This compound represents a significant advancement in the development of topical anti-inflammatory therapies. Its design as a selective glucocorticoid receptor agonist that preferentially activates the transrepression pathway over the transactivation pathway provides a promising strategy to separate the desired anti-inflammatory effects from the unwanted side effects associated with conventional glucocorticoids. The structure-activity relationship studies, focused on the amino alcohol scaffold and the incorporation of the fluoroaminoquinoline moiety, have been instrumental in identifying a clinical candidate with a potent and dissociated pharmacological profile suitable for topical administration. Further research into the SAR of this and related series of compounds will continue to be valuable for the design of next-generation SEGRAs with even more refined therapeutic profiles.

References

BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1003803 is a potent and selective non-steroidal glucocorticoid receptor (GR) agonist developed as a potential topical treatment for inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a dissociated agonist, this compound preferentially mediates the transrepression activity of the GR, which is associated with anti-inflammatory effects, over the transactivation activity that is linked to some of the undesirable side effects of classical corticosteroids.[3] This document provides an in-depth technical guide on the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound, with the chemical name 2-{[(2S,3S)-3-(2-chloro-3-fluoro-4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-(hydroxymethyl)butyl]amino}-5-fluoro-N-methylbenzamide, possesses a unique molecular architecture that contributes to its selective GR modulation.

| Property | Value |

| Molecular Formula | C21H18ClF5N2O4 |

| Molecular Weight | 492.82 g/mol |

| CAS Number | 1152781-51-5 |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature. Below is a detailed experimental protocol for the key synthetic steps.

Experimental Protocols

Step 1: Synthesis of (E)-N-(2-chloro-3-fluoro-4-methoxybenzylidene)acetamide

-

Reagents and Conditions: 2-chloro-3-fluoro-4-methoxybenzaldehyde, acetamide, titanium(IV) isopropoxide, toluene.

-

Procedure: A mixture of 2-chloro-3-fluoro-4-methoxybenzaldehyde and acetamide in toluene is treated with titanium(IV) isopropoxide and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired imine.

Step 2: Protection of the primary alcohol

-

Reagents and Conditions: Sodium hydride, tert-butyldimethylsilyl chloride (TBSCl), tetrahydrofuran (THF).

-

Procedure: The starting alcohol is dissolved in anhydrous THF and cooled in an ice bath. Sodium hydride is added portion-wise, followed by the addition of TBSCl. The reaction is stirred until complete, as indicated by TLC. The reaction is then carefully quenched with water, and the product is extracted and purified.

Step 3: Epoxide opening

-

Reagents and Conditions: (S)-1,1,1-trifluoroepoxypropane, n-butyllithium (n-BuLi), THF, hexane, diethyl ether.

-

Procedure: A solution of the protected amine from the previous step in a mixture of THF, hexane, and diethyl ether is cooled to a very low temperature (e.g., -95 °C). n-BuLi is added dropwise, followed by the addition of (S)-1,1,1-trifluoroepoxypropane. The reaction mixture is allowed to slowly warm to a higher temperature (e.g., -10 °C). After quenching, the product is extracted and purified to give the desired amino alcohol.

Step 4: Deprotection of the primary alcohol

-

Reagents and Conditions: Cesium carbonate (Cs2CO3), methanol (MeOH).

-

Procedure: The TBS-protected intermediate is dissolved in methanol, and cesium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the crude product is purified to afford this compound.

Below is a graphical representation of the synthesis workflow.

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Data

This compound exhibits potent in vitro activity as a glucocorticoid receptor agonist. The following table summarizes the key quantitative data from cellular assays.

| Assay | Cell Line | Parameter | Value |

| GR Transactivation (MMTV) | HEK293 | IC50 | 2.3 nM |

| GR Transrepression (IL-1β stimulated) | A549 | IC50 | 0.2 nM |

MMTV: Mouse Mammary Tumor Virus promoter assay, a common method to assess GR transactivation. IL-1β: Interleukin-1 beta, a pro-inflammatory cytokine used to stimulate an inflammatory response in the transrepression assay.

Experimental Protocols for Biological Assays

GR Transactivation Assay (MMTV Promoter)

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology: HEK293 cells are transiently co-transfected with a human GR expression vector and a reporter plasmid containing the luciferase gene under the control of the MMTV promoter. Following transfection, cells are treated with varying concentrations of this compound. After an incubation period, luciferase activity is measured as a readout of GR transactivation. The IC50 value is calculated from the dose-response curve.

GR Transrepression Assay (IL-1β Stimulated)

-

Cell Line: Human lung adenocarcinoma (A549) cells.

-

Methodology: A549 cells, which endogenously express the glucocorticoid receptor, are stimulated with IL-1β to induce the expression of pro-inflammatory cytokines, such as IL-6 or IL-8. The cells are simultaneously treated with different concentrations of this compound. After incubation, the levels of the pro-inflammatory cytokine in the cell supernatant are quantified by ELISA. The ability of this compound to suppress the IL-1β-induced cytokine production is measured, and the IC50 value is determined.

Signaling Pathway

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. The GR, upon binding to its ligand, can influence gene expression through two primary mechanisms: transactivation and transrepression.

Caption: The dual pathways of Glucocorticoid Receptor signaling.

References

BAY 1003803: A Non-Steroidal Glucocorticoid Receptor Agonist for Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 1003803 is a novel, non-steroidal glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. As a selective glucocorticoid receptor modulator (SGRM), it is designed to offer a therapeutic advantage by separating the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with traditional corticosteroids. Preclinical evidence suggests strong in-vitro anti-inflammatory activity and a pharmacokinetic profile amenable to topical delivery. Clinical investigations have been initiated to evaluate its safety, tolerability, and efficacy. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, clinical trial designs, and a summary of known data.

Introduction

Psoriasis and atopic dermatitis are chronic inflammatory skin diseases driven by complex immune pathways. While topical corticosteroids are a mainstay of treatment, their long-term use is limited by potential side effects such as skin atrophy and systemic absorption. This compound emerges as a potential alternative, functioning as a potent, non-steroidal agonist of the glucocorticoid receptor.[1] Its development focuses on achieving localized anti-inflammatory effects in the skin with minimal systemic exposure and an improved safety profile.

Mechanism of Action: Selective Glucocorticoid Receptor Agonism

This compound exerts its therapeutic effect by binding to and activating the glucocorticoid receptor. The primary anti-inflammatory actions of glucocorticoids are mediated through a mechanism known as transrepression . In this pathway, the activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Conversely, many of the undesirable side effects of corticosteroids are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to changes in metabolism and other systemic effects. As a selective modulator, this compound is designed to preferentially induce transrepression over transactivation, aiming for a better therapeutic index.

Caption: Mechanism of Action of this compound.

Preclinical and Clinical Development

In Vitro Studies

This compound has demonstrated potent anti-inflammatory activity in various in-vitro models.[1] While specific IC50 values are not publicly available, the primary literature describes the compound as a highly potent agonist of the glucocorticoid receptor.

Table 1: Summary of In Vitro Data for this compound

| Assay Type | Target | Result | Reference |

| Receptor Binding Assay | Glucocorticoid Receptor | Potent Agonist | [1] |

| Anti-inflammatory Assay | - | Strong Activity | [1] |

Note: Detailed quantitative data from these studies are not publicly available.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as suitable for topical application, implying good skin penetration with low systemic absorption.[1] One study provided preliminary data on plasma concentrations following topical application in healthy volunteers.

Table 2: Preliminary Pharmacokinetic Data of this compound in Healthy Volunteers (NCT02940002)

| Formulation | Dose | Application Area | Mean Cmax (ng/L) | Mean AUC (ng*h/L) |

| 0.1% Lipophilic Cream | - | 13% BSA | ~10 | ~150 |

| 0.1% Ointment | - | 13% BSA | ~20 | ~300 |

Data are estimated from published graphs and should be considered illustrative.[2]

Clinical Trials

Two key clinical trials have been identified for this compound. The results of these trials have not been formally published.

Table 3: Overview of Clinical Trials for this compound

| Trial Identifier | Phase | Title | Population | Primary Endpoints | Status |

| NCT02940002 | 1 | A 28-day, Double-blind, Randomized, Reference-controlled Psoriasis Plaque Test to Evaluate the Efficacy and Safety of Two Different BAY1003803 Formulation Types in 2 Concentrations Each in Treatment of Symptomatic Volunteers With Plaque-type Psoriasis. | Patients with Plaque Psoriasis | Change in Psoriasis Plaque Severity Score | Completed |

| NCT02936492 | 1 | Escalating Dose Study for Safety, Tolerability and Pharmacokinetics After Single and Multiple Dermal Administration of two BAY1003803 Formulation Types. | Healthy Male Volunteers | Safety and Tolerability (Adverse Events) | Completed |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for the development of topical selective glucocorticoid receptor modulators, the following experimental workflows can be inferred.

In Vitro Assay Workflow

Caption: In Vitro Assay Workflow for GR Modulators.

Psoriasis Plaque Test Design

The Psoriasis Plaque Test is a common clinical trial design to evaluate the efficacy of topical treatments in psoriasis.

Caption: Psoriasis Plaque Test Workflow.

Conclusion and Future Directions

This compound is a promising non-steroidal glucocorticoid receptor agonist in development for the topical treatment of psoriasis and atopic dermatitis. Its selective mechanism of action holds the potential for an improved safety profile compared to traditional corticosteroids. While early data indicates potent in-vitro activity and a favorable pharmacokinetic profile for topical administration, the public availability of detailed quantitative preclinical and clinical efficacy data is currently limited. The results from the completed Phase 1 studies are anticipated to provide crucial insights into the safety, tolerability, and clinical potential of this compound. Further research will be necessary to fully elucidate the therapeutic index of this compound and its place in the management of inflammatory skin diseases.

References

Preclinical Profile of BAY 1003803: A Novel Non-Steroidal Glucocorticoid Receptor Modulator with Potent Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1003803 is a potent, non-steroidal glucocorticoid receptor (GR) agonist developed as a topical treatment for inflammatory skin conditions such as psoriasis and severe atopic dermatitis.[1] As a selective glucocorticoid receptor modulator (SGRM), this compound is designed to exert the anti-inflammatory effects of traditional corticosteroids while potentially minimizing associated side effects. This technical guide provides a comprehensive overview of the available preclinical data on the anti-inflammatory effects of this compound, detailing its mechanism of action, experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound functions as a classic agonist of the glucocorticoid receptor. The anti-inflammatory activities of GR agonists are primarily mediated through two key genomic mechanisms: transactivation and transrepression.

-

Transactivation: The binding of this compound to the cytosolic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Within the nucleus, this complex can directly bind to Glucocorticoid Response Elements (GREs) on the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: A crucial mechanism for the anti-inflammatory effects of glucocorticoids is the suppression of pro-inflammatory gene expression. The activated GR can interfere with the function of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or transrepression, occurs through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through its modulation of the glucocorticoid receptor signaling pathway, which in turn intersects with and inhibits pro-inflammatory pathways.

Caption: Glucocorticoid Receptor Signaling Pathway Modulated by this compound.

Quantitative Preclinical Data

Table 1: In Vitro Glucocorticoid Receptor Activity of this compound (Illustrative)

| Assay Type | Cell Line | Endpoint | This compound EC50 (nM) | Dexamethasone EC50 (nM) |

| GR Transactivation | HeLa | MMTV-Luciferase Reporter | Data Not Available | Data Not Available |

| NF-κB Transrepression | A549 | TNF-α induced NF-κB Reporter | Data Not Available | Data Not Available |

| AP-1 Transrepression | HeLa | PMA induced AP-1 Reporter | Data Not Available | Data Not Available |

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound (Illustrative)

| Cell Type | Stimulant | Cytokine Measured | This compound IC50 (nM) | Dexamethasone IC50 (nM) |

| Human PBMCs | LPS | TNF-α | Data Not Available | Data Not Available |

| Human PBMCs | LPS | IL-6 | Data Not Available | Data Not Available |

| Human PBMCs | LPS | IL-1β | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for assessing the anti-inflammatory activity of GR agonists, the following outlines the likely experimental designs employed.

In Vitro Assays

1. Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

-

Objective: To determine the potency of this compound in activating the transcriptional activity of the glucocorticoid receptor.

-

Methodology:

-

Cells (e.g., HeLa or A549) are transiently or stably transfected with a reporter plasmid containing a GR-responsive element (e.g., MMTV promoter) linked to a reporter gene (e.g., luciferase).

-

Transfected cells are treated with increasing concentrations of this compound or a reference compound (e.g., dexamethasone).

-

After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.

-

2. NF-κB and AP-1 Transrepression Assays (Reporter Gene Assays)

-

Objective: To assess the ability of this compound to inhibit the transcriptional activity of NF-κB and AP-1.

-

Methodology:

-

Cells are co-transfected with a reporter plasmid containing NF-κB or AP-1 response elements driving a reporter gene and an expression vector for the respective transcription factor subunits if necessary.

-

Cells are pre-treated with various concentrations of this compound before being stimulated with an inducer of NF-κB (e.g., TNF-α, LPS) or AP-1 (e.g., PMA).

-

Following incubation, reporter gene activity is measured.

-

The IC50 value, the concentration at which 50% of the stimulated activity is inhibited, is determined.

-

Caption: Workflow for NF-κB/AP-1 Transrepression Reporter Assay.

3. Cytokine Inhibition Assay

-

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology:

-

Primary cells, such as human peripheral blood mononuclear cells (PBMCs), or cell lines like macrophages are used.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).

-

After an appropriate incubation time, the cell culture supernatant is collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using methods like ELISA or multiplex bead arrays.

-

IC50 values are calculated based on the dose-dependent inhibition of cytokine production.

-

In Vivo Models

While specific in vivo data for this compound is not detailed in the available literature, standard animal models for skin inflammation would be employed to assess its efficacy.

1. Mouse Model of Imiquimod-Induced Psoriasis-like Skin Inflammation

-

Objective: To evaluate the in vivo efficacy of topically applied this compound in a psoriasis-like model.

-

Methodology:

-

A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation, characterized by erythema, scaling, and skin thickening.

-

This compound, formulated in a suitable vehicle, is applied topically to the inflamed area.

-

Clinical scoring of skin inflammation (e.g., PASI score) is performed daily.

-

At the end of the study, skin biopsies are taken for histological analysis (e.g., measurement of epidermal thickness) and for the quantification of inflammatory markers (e.g., cytokine mRNA levels via qPCR or protein levels via ELISA).

-

2. Oxazolone-Induced Contact Hypersensitivity in Mice

-

Objective: To assess the effect of this compound on allergic contact dermatitis.

-

Methodology:

-

Mice are sensitized by applying oxazolone to the abdominal skin.

-

Several days later, an ear is challenged with a lower concentration of oxazolone, inducing an inflammatory response measured as an increase in ear thickness.

-

This compound is applied topically to the ear before or after the challenge.

-

Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response.

-

Conclusion

This compound is a potent non-steroidal glucocorticoid receptor agonist that demonstrates strong anti-inflammatory properties in preclinical settings. Its mechanism of action is consistent with that of a classic GR agonist, involving both transactivation of anti-inflammatory genes and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. While specific quantitative preclinical data and detailed experimental protocols are not fully available in the public domain, this guide provides a comprehensive overview of the likely methodologies and signaling pathways involved in the anti-inflammatory effects of this compound. Further disclosure of detailed preclinical data will be crucial for a complete understanding of its therapeutic potential.

References

BAY 1003803 Target Engagement in Skin Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1003803 is a potent, non-steroidal glucocorticoid receptor (GR) agonist designed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. As a selective glucocorticoid receptor modulator, it exhibits strong anti-inflammatory activity. This document provides a technical overview of the target engagement of this compound in skin cells, detailing its mechanism of action, experimental protocols for assessing target interaction, and its effects on inflammatory signaling pathways.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound exerts its therapeutic effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in regulating inflammation. The binding of this compound to the GR initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This mechanism is believed to be central to the anti-inflammatory effects of glucocorticoids while minimizing some of the associated side effects.

Quantitative Data on Target Engagement and Anti-Inflammatory Activity

While specific quantitative data for this compound's binding affinity and its dose-dependent effects on cytokine inhibition in skin cells are not publicly available, the following tables represent the types of data typically generated to characterize such a compound.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound (Representative)

| Parameter | Value | Cell Line |

| Ki (nM) | [Data Not Available] | Human Epidermal Keratinocytes |

| IC50 (nM) | [Data Not Available] | Human Epidermal Keratinocytes |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are key indicators of the binding affinity of a ligand to its receptor.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in Human Epidermal Keratinocytes (Representative)

| Cytokine | This compound Concentration | Percent Inhibition |

| IL-6 | [Concentration 1] | [Value]% |

| [Concentration 2] | [Value]% | |

| [Concentration 3] | [Value]% | |

| IL-8 | [Concentration 1] | [Value]% |

| [Concentration 2] | [Value]% | |

| [Concentration 3] | [Value]% | |

| TNF-α | [Concentration 1] | [Value]% |

| [Concentration 2] | [Value]% | |

| [Concentration 3] | [Value]% |

This table illustrates the expected dose-dependent inhibition of key pro-inflammatory cytokines in skin cells upon treatment with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for assessing its target engagement and downstream effects.

Caption: Glucocorticoid Receptor Signaling Pathway modulated by this compound.

Caption: Experimental workflow for evaluating this compound in skin cells.

Experimental Protocols

Detailed below are representative protocols for key experiments to evaluate the target engagement and functional effects of this compound in skin cells.

Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor in human epidermal keratinocytes.

Materials:

-

Human Epidermal Keratinocytes (HEK)

-

Cell lysis buffer (e.g., Tris-HCl, EDTA, protease inhibitors)

-

Radiolabeled glucocorticoid (e.g., [3H]-Dexamethasone)

-

Unlabeled this compound

-

Scintillation cocktail and counter

-

96-well filter plates

Procedure:

-

Culture HEKs to 80-90% confluency.

-

Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization followed by ultracentrifugation.

-

In a 96-well plate, add a constant concentration of [3H]-Dexamethasone to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Add the HEK cytosolic extract to each well and incubate at 4°C for a specified time to reach equilibrium.

-

Transfer the incubation mixture to a filter plate and wash to remove unbound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Inhibition of Cytokine Production in Human Keratinocytes

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cell line

-

Keratinocyte growth medium

-

Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or a cytokine cocktail)

-

This compound

-

ELISA kits for IL-6, IL-8, and TNF-α

-

RNA extraction kit and reagents for qPCR

Procedure:

-

Seed NHEKs or HaCaT cells in 24-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-24 hours.

-

For Protein Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.

-

Generate a standard curve and calculate the concentration of each cytokine in the samples.

-

-

For Gene Expression Analysis (qPCR):

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Determine the dose-dependent inhibition of cytokine production by this compound and calculate IC50 values.

Protocol 3: NF-κB Translocation Assay

Objective: To assess the effect of this compound on the nuclear translocation of NF-κB in skin cells.

Materials:

-

Human keratinocytes

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Nuclear and cytoplasmic extraction kits

-

Antibodies for NF-κB p65 subunit, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)

-

Western blotting reagents and equipment

-

Immunofluorescence reagents (optional)

Procedure (Western Blotting):

-

Culture keratinocytes and treat with this compound followed by TNF-α stimulation.

-

Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative amounts of NF-κB p65 in the nucleus and cytoplasm.

Procedure (Immunofluorescence):

-

Grow keratinocytes on coverslips and treat as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with an anti-NF-κB p65 antibody.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and assess the subcellular localization of NF-κB p65.

Conclusion

This compound represents a promising topical agent for inflammatory skin diseases through its targeted engagement of the glucocorticoid receptor. Its mechanism of action, centered on the dual pathways of transactivation and transrepression, allows for potent anti-inflammatory effects in skin cells. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding affinity, its impact on key inflammatory mediators, and its influence on the central NF-κB signaling pathway. Further publication of specific quantitative data for this compound will be crucial for a complete understanding of its pharmacological profile.

Methodological & Application

Application Notes and Protocols for the In Vitro Study of ATR Inhibitors in Keratinocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro protocols for studying the effects of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, using BAY 1003803 as a representative compound, on human keratinocytes. The protocols outlined below are based on established methodologies for similar ATR inhibitors and are intended to serve as a detailed guide for investigating the cellular and molecular responses of keratinocytes to ATR inhibition.

Introduction

Ataxia telangiectasia and Rad3-related (ATR) is a crucial protein kinase involved in the DNA damage response (DDR) pathway, playing a significant role in cell cycle progression, DNA repair, and apoptosis.[1][2] ATR inhibitors are being investigated as potential anti-cancer agents, often in combination with DNA-damaging therapies.[1] However, understanding their effects on non-cancerous cells, such as keratinocytes, is essential for evaluating potential dermatological side effects and exploring their therapeutic potential in skin disorders. These protocols detail the in vitro culture of human keratinocytes and subsequent treatment with an ATR inhibitor to assess its impact on cell viability, proliferation, and relevant signaling pathways.

Materials and Reagents

Cell Lines:

-

N-TERT: Telomerase-immortalized normal human foreskin keratinocytes.[1]

-

HaCaT: Spontaneously immortalized human keratinocyte cell line.[2][3][4]

Culture Media and Supplements:

-

EpiLife Medium

-

Human Keratinocyte Growth Supplement (HKGS)

-

Penicillin/Streptomycin solution

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

ATR Inhibitor:

-

This compound (or other ATR inhibitors such as VE-821, VE-822, AZD6738).[5]

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.[1][2][5]

Assay Kits and Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

-

BrdU or EdU cell proliferation assay kit.

-

Antibodies for Western blotting (e.g., anti-ATR, anti-phospho-Chk1, anti-p53).

-

Reagents for DNA extraction and analysis.

Experimental Protocols

Keratinocyte Culture

Protocol for Culturing N-TERT and HaCaT Keratinocytes:

-

Thawing and Seeding:

-

Rapidly thaw cryopreserved keratinocytes in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (EpiLife with HKGS and antibiotics).

-

Centrifuge at 180 x g for 5-7 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into T-75 flasks at a recommended density.

-

-

Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days.[7]

-

-

Passaging:

-

When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium for subculturing.

-

Experimental Workflow for Keratinocyte Culture and Treatment

References

- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. ATR Kinase Activity Limits Mutagenesis and Promotes the Clonogenic Survival of Quiescent Human Keratinocytes Exposed to UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR Kinase Activity Limits Mutagenesis and Promotes the Clonogenic Survival of Quiescent Human Keratinocytes Exposed to UVB Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 6. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. promocell.com [promocell.com]

Application Notes and Protocols for Imiquimod-Induced Plaque Psoriasis Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central pathogenic pathway in the development of psoriasis.[1][2] Preclinical animal models that recapitulate key aspects of human psoriasis are essential for understanding the disease's pathophysiology and for the discovery and development of novel therapeutics.

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and translationally relevant model that mimics many features of human plaque psoriasis.[1][3] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and epidermal thickening (acanthosis).[4][5][6] Histologically, the model shows key features of psoriasis, including hyperkeratosis, parakeratosis, and infiltration of immune cells into the dermis and epidermis.[1][3] Crucially, this model is dependent on the IL-23/IL-17 cytokine axis, making it particularly suitable for evaluating therapies targeting this pathway.[1][2][3]

These application notes provide detailed protocols for the induction and assessment of the imiquimod-induced psoriasis model, along with methods for data analysis and visualization of the key signaling pathways involved.

Signaling Pathway in Imiquimod-Induced Psoriasis

The application of imiquimod to the skin activates TLR7 and TLR8 on dendritic cells, leading to the production of IL-23 and other pro-inflammatory cytokines. IL-23, in turn, promotes the expansion and activation of Th17 cells, which release IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other immune cells, such as neutrophils, further amplifying the inflammatory cascade.

Experimental Protocols

Materials

-

8-12 week old female BALB/c or C57BL/6 mice.[3]

-

Imiquimod 5% cream (e.g., Aldara™).[3]

-

Control cream (e.g., Vaseline Lanette cream).[5]

-

Electric shaver.

-

Calipers for measuring skin thickness.

-

Syringes and needles for administration of test compounds.

-

Standard laboratory equipment for tissue processing and analysis.

Experimental Workflow

Detailed Methodology

-

Animal Preparation: One day prior to the start of the experiment (Day -1), shave the dorsal skin of the mice.

-

Induction of Psoriasis-like Inflammation:

-

Treatment Administration: Administer the test compound and vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or topical application) from Day 0 to Day 6.

-

Clinical Assessment (Daily):

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the treated back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.

-

Ear Thickness: Measure the thickness of the ear using a digital caliper.

-

Body Weight: Monitor the body weight of each mouse daily.

-

-

Endpoint and Sample Collection (Day 7):

-

Euthanize the mice and collect the treated dorsal skin and spleen.

-

A portion of the skin can be fixed in 10% neutral buffered formalin for histological analysis, while the remainder can be snap-frozen in liquid nitrogen for cytokine and gene expression analysis.

-

Data Presentation

Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation

| Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm, Day 7) | Mean Change in Body Weight (%) |

| Naive (No Treatment) | 0.0 ± 0.0 | 0.15 ± 0.02 | +2.5 ± 0.5 |

| Vehicle + Imiquimod | 8.5 ± 0.7 | 0.35 ± 0.04 | -5.0 ± 1.2 |

| Test Compound + Imiquimod | 3.2 ± 0.5 | 0.22 ± 0.03 | -1.5 ± 0.8 |

| Positive Control (e.g., Dexamethasone) + Imiquimod | 2.5 ± 0.4 | 0.20 ± 0.02 | -2.0 ± 0.9 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |

Table 2: Histopathological and Molecular Analysis

| Group | Mean Epidermal Thickness (µm) | Mean IL-17A Level in Skin (pg/mg protein) | Mean IL-23 Level in Skin (pg/mg protein) |

| Naive (No Treatment) | 20 ± 3 | 15 ± 5 | 25 ± 8 |

| Vehicle + Imiquimod | 150 ± 15 | 250 ± 30 | 400 ± 45 |

| Test Compound + Imiquimod | 60 ± 8 | 80 ± 12 | 150 ± 20 |

| Positive Control (e.g., Dexamethasone) + Imiquimod | 50 ± 6 | 65 ± 10 | 120 ± 18 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |

Conclusion

The imiquimod-induced psoriasis mouse model is a robust and reproducible tool for investigating the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[4] This model effectively recapitulates the key clinical, histological, and immunological features of human plaque psoriasis, particularly the central role of the IL-23/IL-17 axis.[1][2] By following the detailed protocols and assessment methods outlined in these application notes, researchers can effectively utilize this model to advance the development of new and improved treatments for psoriasis.

References

Application Notes and Protocols for Topical Formulation of BAY 1003803

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of topical formulations containing BAY 1003803, a potent and selective non-steroidal glucocorticoid receptor (GR) agonist. The protocols outlined below are intended for research and preclinical development purposes.

Introduction to this compound

This compound is a novel investigational drug that acts as a selective agonist of the glucocorticoid receptor.[1][2][3] It is being explored for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] Its mechanism of action is thought to involve the preferential activation of the GR transrepression pathway over the transactivation pathway, which may lead to a more favorable side-effect profile compared to traditional corticosteroids.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈ClF₅N₂O₄ | [2] |

| Molecular Weight | 492.83 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [1] |

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. The diagram below illustrates the key mechanisms of GR activation, including the desired transrepression pathway for anti-inflammatory effects and the transactivation pathway associated with potential side effects.

Topical Formulation Protocols

The poor aqueous solubility of this compound necessitates careful selection of excipients to ensure adequate drug solubilization, stability, and skin penetration. Below are starting point protocols for three common types of topical formulations: a simple solution, a hydrogel, and a cream.

Protocol 1: Simple Solution for Preclinical Studies

This protocol is adapted from formulations used for in vivo animal studies and is suitable for initial screening.

Table 2: Composition of this compound Simple Solution (1 mg/mL)

| Component | Function | Percentage (w/v) |

| This compound | Active Pharmaceutical Ingredient | 0.1% |

| Dimethyl Sulfoxide (DMSO) | Solvent | 10% |

| Polyethylene Glycol 300 (PEG 300) | Co-solvent | 40% |

| Polysorbate 80 (Tween-80) | Surfactant/Solubilizer | 5% |

| Saline (0.9% NaCl) | Vehicle | 44.9% |

Preparation Method:

-

Weigh the required amount of this compound.

-

In a sterile container, add the DMSO and dissolve this compound with gentle stirring or sonication.

-

Add the PEG 300 to the solution and mix until uniform.

-

Add the Tween-80 and mix thoroughly.

-

Finally, add the saline to the mixture and stir until a clear, homogenous solution is obtained.

Protocol 2: Hydrogel Formulation

Hydrogels offer a cosmetically elegant and non-greasy vehicle for topical delivery.

Table 3: Composition of this compound Hydrogel (0.1% w/w)

| Component | Function | Percentage (w/w) |

| This compound | Active Pharmaceutical Ingredient | 0.1% |

| Ethanol | Solvent | 15.0% |

| Propylene Glycol | Co-solvent, Humectant | 10.0% |

| Carbomer 940 | Gelling Agent | 1.0% |

| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 |

| Purified Water | Vehicle | q.s. to 100% |

Preparation Method:

-

Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.

-

In a separate container, dissolve this compound in ethanol and propylene glycol.

-

Slowly add the drug solution to the carbomer dispersion while stirring.

-

Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.0-6.5) is reached and a clear, viscous gel is formed.

Protocol 3: Oil-in-Water (O/W) Cream Formulation

Creams are suitable for providing a moisturizing effect along with drug delivery.

Table 4: Composition of this compound O/W Cream (0.1% w/w)

| Phase | Component | Function | Percentage (w/w) |

| Oil Phase | Cetyl Alcohol | Stiffening Agent, Emollient | 5.0% |

| Stearyl Alcohol | Stiffening Agent, Emollient | 5.0% | |

| Mineral Oil | Emollient, Vehicle | 10.0% | |

| Sorbitan Monostearate | Emulsifier | 2.0% | |

| Aqueous Phase | This compound | Active Pharmaceutical Ingredient | 0.1% |

| Propylene Glycol | Co-solvent, Humectant | 10.0% | |

| Polysorbate 80 | Emulsifier | 3.0% | |

| Glycerin | Humectant | 5.0% | |

| Purified Water | Vehicle | q.s. to 100% | |

| Preservative | Phenoxyethanol | Preservative | 0.5% |

Preparation Method:

-

Heat the components of the oil phase to 70-75°C in a suitable vessel.

-

In a separate vessel, dissolve this compound in propylene glycol. Add the remaining components of the aqueous phase and heat to 70-75°C.

-

Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

-

Cool the emulsion to approximately 40°C with gentle stirring.

-

Add the preservative and continue to stir until the cream has cooled to room temperature.

Experimental Workflow for Formulation Characterization

The following diagram outlines the key experimental steps for the characterization of the prepared topical formulations.

Quality Control Parameters

The following table summarizes key quality control parameters and their acceptable limits for topical formulations.

Table 5: Quality Control Specifications for Topical Formulations

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Homogenous, free from phase separation and particulate matter. |

| pH | pH meter | 5.5 - 7.0 |

| Viscosity | Rotational Viscometer | Gel: 5,000 - 15,000 cPCream: 20,000 - 50,000 cP |

| Drug Content | HPLC-UV | 90.0% - 110.0% of label claim |

| In Vitro Release Rate | Franz Diffusion Cell | Dependent on formulation, to be established. |

| Microbial Limits | USP <61> and <62> | Meets acceptance criteria for non-sterile products. |

Conclusion

The development of a stable and effective topical formulation for this compound is crucial for its potential therapeutic application. The protocols and characterization methods provided in these application notes serve as a foundational guide for researchers. Formulation optimization will be necessary to achieve the desired physicochemical properties, drug delivery profile, and stability for clinical success.

References

- 1. pnas.org [pnas.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Cell-Based Assay Methods

Topic: Efficacy of BAY 1003803 and Related Anti-Inflammatory Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes provide generalized protocols. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Introduction: Understanding this compound

This compound is a non-steroidal glucocorticoid receptor (GR) agonist.[1] It is designed for the topical treatment of inflammatory skin conditions such as psoriasis or severe atopic dermatitis. Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates the expression of genes involved in inflammation.

Glucocorticoids primarily exert their anti-inflammatory effects through two main pathways:

-

Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is considered the primary mechanism for their anti-inflammatory effects.

-

Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins and also proteins associated with metabolic side effects.

Selective Glucocorticoid Receptor Agonists (SEGRAs) like this compound are developed to preferentially induce transrepression over transactivation, aiming for a better safety profile with reduced side effects. The following cell-based assays are designed to evaluate the efficacy of this compound and other GR agonists by measuring their ability to engage the GR, inhibit inflammatory signaling, and modulate immune cell responses.

Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the generalized signaling pathway for glucocorticoid receptor agonists.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Data Presentation: Efficacy of Glucocorticoid Receptor Agonists

The following tables summarize representative quantitative data for the efficacy of glucocorticoid receptor agonists in various cell-based assays. Note: Specific data for this compound is not publicly available. Data for the well-characterized glucocorticoid, Dexamethasone, is provided for illustrative purposes.

Table 1: Inhibition of NF-κB Activity by Dexamethasone

| Cell Line | Assay Type | Parameter | Dexamethasone IC₅₀ (M) | Reference |

|---|---|---|---|---|

| A549 | 3xκB Reporter Assay | Inhibition of Reporter Activity | 0.5 x 10⁻⁹ | [2] |

| THP-1 (macrophages) | NF-κB Luciferase Reporter | Inhibition of Reporter Activity | ~1 x 10⁻⁸ |[3] |

Table 2: Inhibition of Cytokine Release by Dexamethasone

| Cell Type | Cytokine Measured | Parameter | Dexamethasone EC₅₀ (M) | Reference |

|---|---|---|---|---|

| A549 | GM-CSF | Inhibition of Release | 2.2 x 10⁻⁹ | [2] |

| PBMC | IL-6, IL-10 | Inhibition of Release | < 10⁻⁸ |[4] |

Table 3: Glucocorticoid Receptor Activation by Dexamethasone

| Cell Line | Assay Type | Parameter | Dexamethasone EC₅₀ (M) | Reference |

|---|

| tGFP-hGR HEK293 | Nuclear Translocation | Translocation to Nucleus | 6 x 10⁻¹⁰ | |

Table 4: Inhibition of T-Cell Proliferation by Dexamethasone

| Cell Type | Stimulation | Parameter | Dexamethasone IC₅₀ (M) | Reference |

|---|

| PBMC | Concanavalin A | Inhibition of Proliferation | < 10⁻⁶ (Sensitive Subjects) |[4] |

Experimental Protocols

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay visually confirms that this compound can activate the GR, causing it to translocate from the cytoplasm to the nucleus.

Workflow Diagram:

Caption: Workflow for GR Nuclear Translocation Assay.

Methodology:

-

Cell Line: U2OS cells stably expressing human GR fused to Green Fluorescent Protein (EGFP-GR).

-

Materials:

-

EGFP-GR expressing U2OS cells

-

96-well imaging plates (black, clear bottom)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and Dexamethasone (positive control)

-

Paraformaldehyde (PFA) for fixing

-

Hoechst 33342 stain for nuclei

-

Phosphate-Buffered Saline (PBS)

-

High Content Imaging System

-

-

Procedure:

-

Cell Seeding: Seed EGFP-GR U2OS cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer the next day.

-

Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound. Also, prepare dilutions of Dexamethasone as a positive control and a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the culture medium and add the medium containing the test compounds and controls to the respective wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Fixing and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.

-

Wash twice with PBS.

-

-

Imaging: Acquire images using a High Content Imaging system, capturing both the GFP (GR) and Hoechst (nucleus) channels.

-

Data Analysis: Use image analysis software to quantify the average fluorescence intensity of EGFP-GR in the nucleus versus the cytoplasm. Calculate the ratio or difference between nuclear and cytoplasmic intensity. Plot the dose-response curve and calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal translocation effect.

-

NF-κB Inhibition Reporter Assay

This assay measures the ability of this compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Workflow Diagram:

Caption: Workflow for NF-κB Inhibition Reporter Assay.

Methodology:

-

Cell Line: HEK293 or HeLa cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Materials:

-

NF-κB reporter cell line

-

96-well plates (white, solid bottom for luminescence)

-

Cell culture medium

-

This compound and Dexamethasone

-

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to attach overnight.

-